(4H-1,2,4-Triazol-3-yl)boronic acid
Overview
Description
(4H-1,2,4-Triazol-3-yl)boronic acid is a heterocyclic compound that contains both a triazole ring and a boronic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the boronic acid group is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in the presence of solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of (4H-1,2,4-Triazol-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwaves or ultrasounds can significantly accelerate the reaction times .
Chemical Reactions Analysis
Types of Reactions
(4H-1,2,4-Triazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halides and bases such as sodium hydroxide or potassium carbonate are often used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(4H-1,2,4-Triazol-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with active site residues.
Industry: Used in the development of new materials, including luminescent compounds for optoelectronic devices.
Mechanism of Action
The mechanism of action of (4H-1,2,4-Triazol-3-yl)boronic acid involves its ability to interact with various molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potential enzyme inhibitor. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a boronic acid group.
4,4’-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): Contains benzoic acid groups instead of a boronic acid group.
Uniqueness
(4H-1,2,4-Triazol-3-yl)boronic acid is unique due to the presence of both a triazole ring and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form reversible covalent bonds with enzymes also makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1H-1,2,4-triazol-5-ylboronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BN3O2/c7-3(8)2-4-1-5-6-2/h1,7-8H,(H,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTLBJRAZJAABT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=NN1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725929 | |
Record name | 1H-1,2,4-Triazol-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219080-60-0 | |
Record name | B-1H-1,2,4-Triazol-5-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219080-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazol-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.